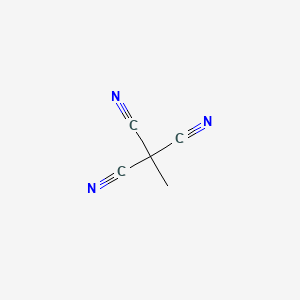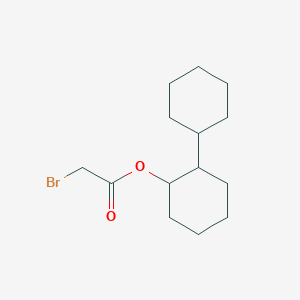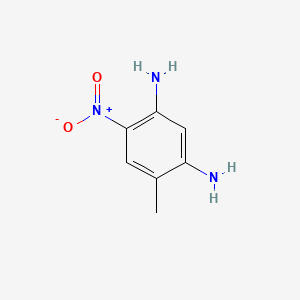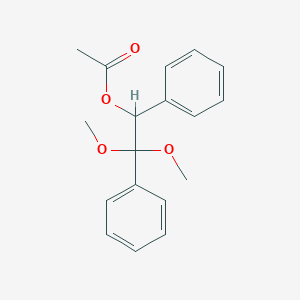
2,2-Dimethoxy-1,2-diphenylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-1,2-diphenylethyl acetate is an organic compound with the molecular formula C18H20O4. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its two methoxy groups and two phenyl groups attached to an ethyl acetate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,2-diphenylethyl acetate typically involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst to form benzaldehyde dimethyl acetal. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxy-1,2-diphenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylacetates.
Applications De Recherche Scientifique
2,2-Dimethoxy-1,2-diphenylethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxy-1,2-diphenylethyl acetate involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethoxy-2-phenylacetophenone
- 2,2-Dimethoxypropane
- 2,5-Dimethoxyphenethylamine
Uniqueness
2,2-Dimethoxy-1,2-diphenylethyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of methoxy and phenyl groups attached to an ethyl acetate backbone makes it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
6316-83-2 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(2,2-dimethoxy-1,2-diphenylethyl) acetate |
InChI |
InChI=1S/C18H20O4/c1-14(19)22-17(15-10-6-4-7-11-15)18(20-2,21-3)16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
Clé InChI |
GZZIXSRJUBTXKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


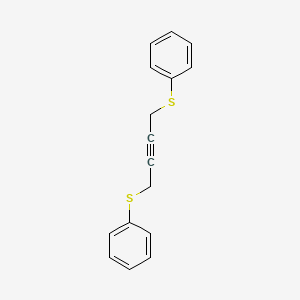
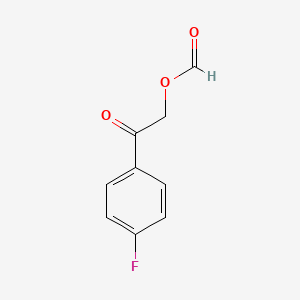

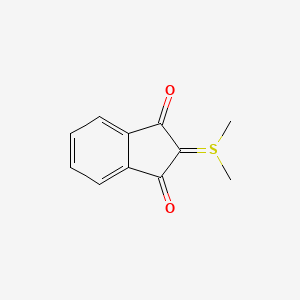
![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
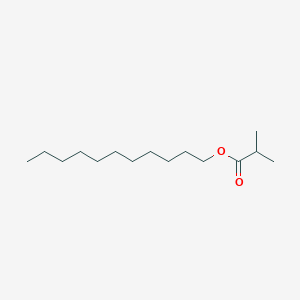

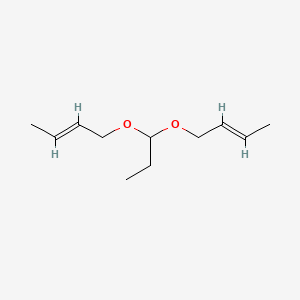
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
